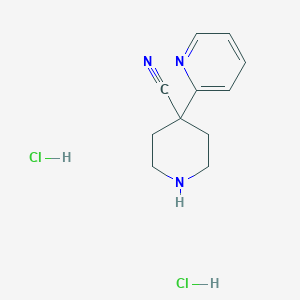
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, also known as P2P4, is a chemical compound belonging to the family of piperidine derivatives. The molecular formula is C11H13N3.ClH .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H . This indicates the presence of a pyridine ring and a piperidine ring in the molecule.Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 187.24 g/mol. It is a solid at room temperature .Scientific Research Applications
1. Potential Inhibitors of NAMPT
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl and its derivatives have been studied for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This research involved crystal structure analysis, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies (Venkateshan et al., 2019).
2. Antimicrobial Activity
Pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, have been synthesized and evaluated for antimicrobial activity. These compounds showed effectiveness against various bacterial and fungal strains, with the study including cell leakage analysis and bacterial growth curve study to understand the mechanism of action (Bhat & Begum, 2021).
3. Crystal Structure and Characterization
The structural properties of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives have been a focus of study, involving techniques like X-ray single crystal diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular structure and conformation of these compounds (Feng, 2011).
4. Synthesis and Characterization in Organic Chemistry
Various studies have focused on the synthesis and characterization of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives, exploring their potential in organic chemistry. This includes research on methods of efficient synthesis, structural elucidation, and potential applications in the field (Goswami et al., 2022).
5. Interaction with Biological Systems
There is ongoing research into the interactions of pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, with biological systems. This includes studies on their potential antibacterial, antioxidant, and anti-inflammatory activities, as well as their interactions with enzymes and other biological molecules (Hamdi, 2016).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHZHVUUVZLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
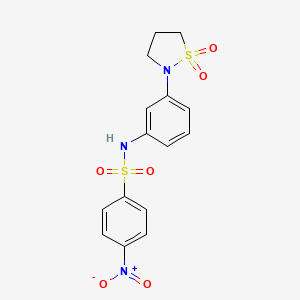
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
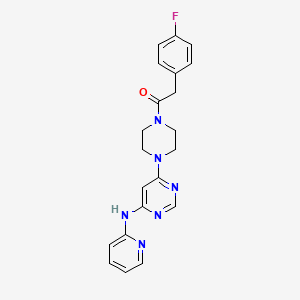
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
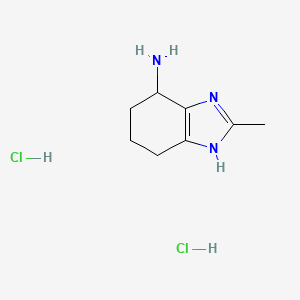
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)

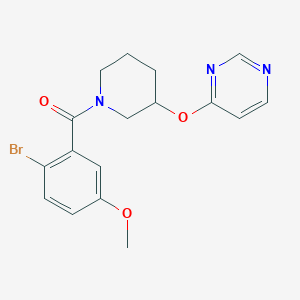
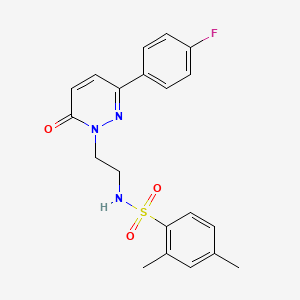
![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
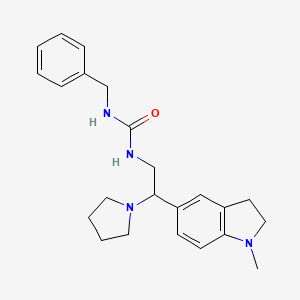
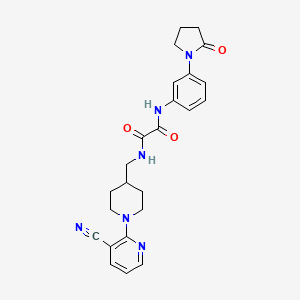
![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)